Structural Differentiation: 8-Allyloxy Modification Enables Conformational Switching in siRNA
The 8-allyloxy modification confers a unique conformational promiscuity to adenosine, enabling it to adopt both anti and syn conformations around the glycosidic bond. This is a direct consequence of the sterically demanding allyloxy group at the 8-position [1]. In contrast, unmodified adenosine and many other nucleoside analogs lack this conformational flexibility, which is critical for its function as a 'base switch' in siRNA applications [1]. This property allows for the modulation of off-pathway protein binding while preserving RNAi efficacy, a differentiation not observed with standard adenosine or other 8-substituted analogs lacking the allyloxy group [1].
| Evidence Dimension | Conformational flexibility (anti/syn equilibrium) |
|---|---|
| Target Compound Data | Exhibits both anti and syn conformations around the glycosidic bond when paired opposite U or G in RNA duplexes [1] |
| Comparator Or Baseline | Unmodified adenosine or other nucleoside analogs typically adopt a single, fixed anti-conformation in the context of nucleic acid duplexes [1] |
| Quantified Difference | Qualitative difference; the presence of the 8-allyloxy group introduces a syn conformation capability not present in the comparator. |
| Conditions | In silico and experimental analysis of nucleoside conformation within siRNA duplexes as reported in J. Am. Chem. Soc. [1] |
Why This Matters
This conformational promiscuity is a key differentiator for researchers designing siRNAs with reduced off-target effects, a property not achievable with unmodified adenosine or other rigid nucleoside analogs.
- [1] Ghanty, U., Fostvedt, E., & Beal, P. A. (2012). Promiscuous 8-alkoxyadenosines in the guide strand of an siRNA: modulation of silencing efficacy and off-pathway protein binding. Journal of the American Chemical Society, 134(42), 17643–17652. View Source
